(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a chiral compound often used in organic synthesis and pharmaceutical research. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed to protect amine functionalities during chemical reactions. The presence of a chiral center and a chlorophenyl group adds to its complexity and utility in stereoselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-3-amino-4-(3-chlorophenyl)butanoic acid.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Chlorophenyl ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid is widely used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Industry: In the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Molecular Targets: It can interact with enzymes and receptors, particularly those involved in amino acid metabolism and neurotransmission.
Pathways Involved: The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways.
Comparison with Similar Compounds
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid: Lacks the Boc protecting group, making it more reactive.
(S)-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.
Uniqueness:
- The presence of the Boc protecting group makes (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid more stable and easier to handle in synthetic procedures.
- The chlorophenyl group adds to its versatility in chemical reactions, allowing for a wide range of derivatives to be synthesized.
This compound’s unique combination of stability, reactivity, and chiral properties makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(3S)-4-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXVJJBVNYZEDD-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375832 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-39-9 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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